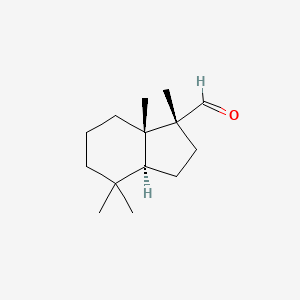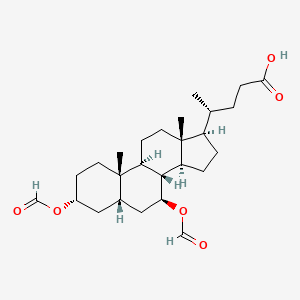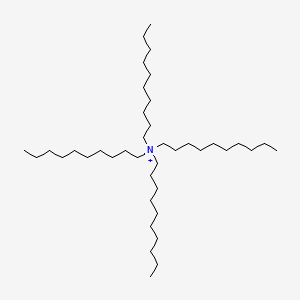
1-Decanaminium, N,N,N-tris(decyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decanaminium, N,N,N-tris(decyl)- is a quaternary ammonium compound with the molecular formula C40H84N. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanaminium, N,N,N-tris(decyl)- typically involves the quaternization of decylamine with decyl halides under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or toluene, at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of 1-Decanaminium, N,N,N-tris(decyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Decanaminium, N,N,N-tris(decyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium compound to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of decyl oxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
1-Decanaminium, N,N,N-tris(decyl)- has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of 1-Decanaminium, N,N,N-tris(decyl)- involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This property makes it effective as a surfactant and antimicrobial agent. The compound targets the lipid membranes of microorganisms, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in the extraction of DNA and RNA.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness
1-Decanaminium, N,N,N-tris(decyl)- is unique due to its three long decyl chains, which enhance its hydrophobicity and surfactant properties. This makes it particularly effective in applications requiring strong interaction with lipid membranes.
Propriétés
Numéro CAS |
48078-03-1 |
|---|---|
Formule moléculaire |
C40H84N+ |
Poids moléculaire |
579.1 g/mol |
Nom IUPAC |
tetrakis-decylazanium |
InChI |
InChI=1S/C40H84N/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3/q+1 |
Clé InChI |
LKVHMIDEEJWEAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


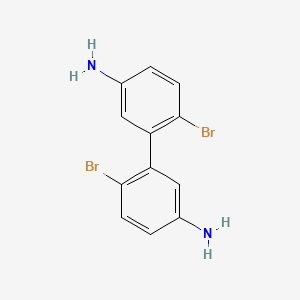
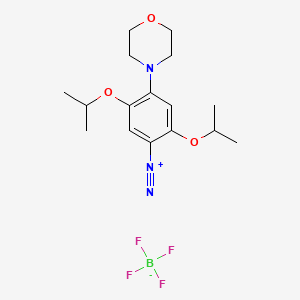
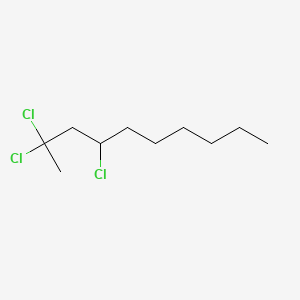
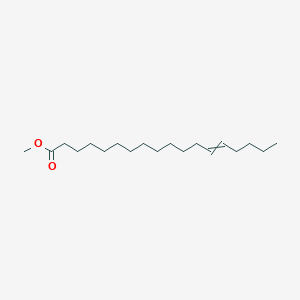
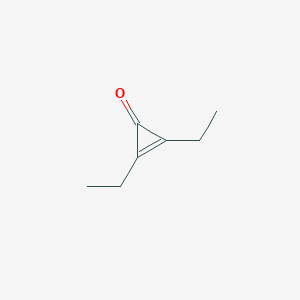

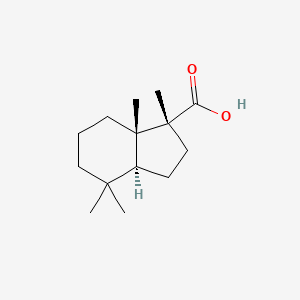

![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
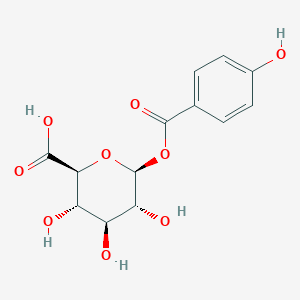

![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)
